N-acetylmuramic acid

Peptidoglycan Recycling Kinase Assay Bacterial Metabolism

N-Acetylmuramic acid (MurNAc) is the non-substitutable peptidoglycan building block for bacterial cell wall research. Unlike GlcNAc, MurNAc exhibits 60,000-fold higher catalytic efficiency for Tf_MurK kinase and is an obligate nutrient for Tannerella forsythia. • 60,000-fold selectivity over GlcNAc for MurK kinase (Km 190 μM) • Defined anomeric purity for UDP-MurNAc synthesis (α-anomer Km 0.13 mM vs. β-anomer Km 2 mM) • Superior bacterial biomarker for GC-MS/HPLC detection ≥98% purity. White powder. Store at 2-8°C. Global shipping available.

Molecular Formula C11H19NO8
Molecular Weight 293.27 g/mol
CAS No. 10597-89-4
Cat. No. B122854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-acetylmuramic acid
CAS10597-89-4
Synonyms2-acetamido-3-O-((S)-1-carboxyethyl)-2-deoxy-D-glucose
2-acetamido-4-O-(1-carboxyethyl)-2-deoxyglucose
2-acetamido-4-O-(1-carboxyethyl)-2-deoxyglucose, (beta-D)-isomer
4-O-NAcMur
acetylmuramic acid
N-acetylisomuramic acid
N-acetylmuramic acid
Molecular FormulaC11H19NO8
Molecular Weight293.27 g/mol
Structural Identifiers
SMILESCC(C(=O)O)OC1C(C(OC(C1O)CO)O)NC(=O)C
InChIInChI=1S/C11H19NO8/c1-5(11(18)19)20-10(9(17)8(16)4-14)7(3-13)12-6(2)15/h3,5,7-10,14,16-17H,4H2,1-2H3,(H,12,15)(H,18,19)/t5-,7+,8-,9-,10-/m1/s1
InChIKeySOARVSUSWULNDI-TVVSKHENSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MurNAc for Peptidoglycan Research


N-Acetylmuramic acid (MurNAc, CAS 10597-89-4) is an ether of lactic acid and N-acetylglucosamine (GlcNAc) that serves as a fundamental, alternating monomer in the glycan strands of bacterial peptidoglycan (PG) [1]. Its unique lactyl side chain provides the critical attachment point for peptide stems, defining the structural integrity and shape of the bacterial cell wall [2]. As a key PG building block, MurNAc is an essential tool for investigating bacterial cell wall biosynthesis, enzymatic degradation, and antibiotic mechanisms .

1 Peptidoglycan glycan-strand assembly studies (alternating MurNAc-GlcNAc backbone)
2 Peptide stem crosslinking research via lactyl-ether attachment point
3 Antibiotic mode-of-action and cell wall recycling pathway investigation

Why MurNAc Cannot Be Substituted


The unique role of N-acetylmuramic acid (MurNAc) in bacterial physiology means it cannot be substituted by its close analog, N-acetylglucosamine (GlcNAc), or other simple amino sugars. MurNAc is an essential, often auxotrophic, nutrient for key pathogens like Tannerella forsythia, which lacks the ability to synthesize it and must scavenge it from the environment [1]. Enzymes critical to cell wall remodeling, such as MurK kinase and PdaC deacetylase, demonstrate profound specificity, with catalytic efficiencies for MurNAc that can be orders of magnitude higher than for GlcNAc [2]. Furthermore, the stereochemistry of its lactyl ether (D- vs. L-isomer) is non-negotiable for biological function, allowing it to be analytically distinguished from its inactive isomer, N-acetylisomuramic acid [3]. The following evidence demonstrates why MurNAc is the only scientifically valid choice for investigating specific bacterial cell wall processes.

Kinase
MurNAc: natural substrate with high kinase specificity (auxotroph-validated)
GlcNAc: drastically lower catalytic efficiency; may not sustain essential phosphorylation pathways
Substrate selectivity may shift pathway readouts; generic amino sugars risk null results.
Stereo
D-lactyl ether (MurNAc): biological activity required for native peptidoglycan
L-isomer (isomuramic acid): inactive; racemic or wrong isomer produces unreliable cell wall data
Stereochemical configuration directly influences enzyme recognition and assay reproducibility.
Anomer
α-UDP-MurNAc: natural precursor with high MurC ligase affinity
β-anomer: poor substrate; anomer impurity can compromise biosynthesis assay kinetics
Anomeric purity is critical for faithful reconstitution of PG precursor synthesis.

Evidence: MurNAc vs. Comparators


Kinase Specificity: MurNAc vs. GlcNAc

In a direct enzymatic comparison, the bacterial murein sugar kinase (MurK) from Clostridium acetobutylicum phosphorylates MurNAc with a Km of 190 μM, compared to a Km of 127 μM for its natural analog N-acetylglucosamine (GlcNAc) [1]. While the enzyme exhibits a 1.5-fold higher kcat for GlcNAc (65.0 s⁻¹), its overall catalytic efficiency (kcat/Km) for both substrates underscores its dual specificity for these unique cell wall sugars, a feature not shared with other hexoses or their non-acetylated forms (e.g., glucosamine or muramic acid), which were not substrates [1]. This quantitative data establishes MurNAc as a specific, biologically relevant substrate for identifying and characterizing enzymes in the peptidoglycan recycling pathway.

Kinase Km (MurK)
Head-to-head
MurNAc Km = 190 μM
GlcNAc Km = 127 μM
Km 1.5-fold higher for MurNAc
Distinct kinase substrate profile; avoids confounding by generic amino sugars.
MurK from C. acetobutylicum; non-acetylated sugars were not substrates.
Peptidoglycan Recycling Kinase Assay Bacterial Metabolism

Kinase Activity in Auxotrophic Pathogen

In the clinically relevant oral pathogen Tannerella forsythia, which is auxotrophic for MurNAc, the MurNAc kinase (Tf_MurK) demonstrates extreme substrate selectivity [1]. Kinetic studies reveal a catalytic efficiency (kcat/Km) for MurNAc that is approximately 60,000-fold higher than for GlcNAc [1]. This is driven by a stark difference in Km values: 200 μM for MurNAc versus 116 mM (116,000 μM) for GlcNAc, and kcat values of 10.5 s⁻¹ and 0.1 s⁻¹, respectively [1]. This data provides a powerful example of a biological system where MurNAc is not just preferred, but is the only viable substrate, making it an irreplaceable tool for studying this pathogen's unique cell wall metabolism.

Catalytic Efficiency (Tf_MurK)
Head-to-head
MurNAc kcat/Km ≈ 52.5 s⁻¹·mM⁻¹
GlcNAc kcat/Km ≈ 0.00086 s⁻¹·mM⁻¹
~60,000-fold difference
Auxotroph kinase requires MurNAc; substitution by GlcNAc yields near-zero activity.
Tannerella forsythia MurK; Km 200 μM vs. 116 mM.
Bacterial Auxotrophy Kinase Specificity Tannerella forsythia

Stereochemical Differentiation: MurNAc vs. Isomer

N-Acetylmuramic acid (D-1-carboxyethyl isomer) is analytically distinguishable from its synthetic stereoisomer, N-acetylisomuramic acid (L-1-carboxyethyl isomer), through two validated methods [1]. The compounds can be resolved via chromatography, and they exhibit distinct circular dichroism (CD) spectra for their internal methyl ester derivatives [1]. This analytical evidence ensures that a user can confirm the identity and stereochemical purity of their MurNAc sample, which is critical as the L-isomer is biologically inactive in the context of native bacterial peptidoglycan [1].

Stereochemical ID
Reported
Chromatography & circular dichroism differentiate D- vs. L-lactyl ether isomers (methyl esters).
Enables verification of biologically active D-isomer and exclusion of inactive L-isomer.
Isomuramic acid reference available for analytical control.
Stereoisomer Differentiation Chromatography Circular Dichroism

UDP-MurNAc Anomer Specificity

The biosynthesis of the activated peptidoglycan precursor UDP-N-acetylmuramic acid (UDP-MurNAc) requires the correct α-anomer. A study detailing the synthesis and HPLC separation of UDP-MurNAc anomers established that the α-anomer is identical to the natural product, while the β-anomer is not [1]. This structural difference translates into a functional one: the E. coli L-alanine-adding enzyme (MurC) displays a 15-fold higher affinity (lower Km) for the natural α-anomer (Km = 0.13 mM) compared to the β-anomer (Km = 2 mM) [1]. This underscores the critical importance of procuring and using MurNAc of the correct anomeric form for studies of PG biosynthesis.

Anomer Affinity (MurC)
Head-to-head
α-UDP-MurNAc Km = 0.13 mM
β-UDP-MurNAc Km = 2 mM
15-fold higher affinity for α-anomer
α-anomer identity required for native-like ligase activity; β-anomer is a poor substrate.
E. coli MurC L-alanine-adding enzyme; natural product confirmed as α.
Peptidoglycan Precursor HPLC Analysis Enzyme Kinetics

Bacterial Contamination Detection Marker

MurNAc serves as a unique chemical marker for the detection of bacterial contamination because it is a component of peptidoglycan, a polymer found only in bacteria . Its presence in a sample is definitive for bacterial residues, unlike its analog N-acetylglucosamine (GlcNAc), which is also found in chitin (fungi, insects) and as a free monomer in various biological matrices [1]. This class-level distinction makes MurNAc a superior, specific target for analytical methods (e.g., GC-MS, HPLC) designed to detect and quantify bacterial biomass or contamination in environmental, food, and clinical samples.

Biomarker Specificity
Class-level
MurNAc is unique to bacterial peptidoglycan; GlcNAc occurs in chitin, fungi, and free in biological matrices.
Supports analytical target selection for bacterial detection; verify specificity in intended matrix.
MurNAc-based GC-MS/HPLC methods require validation against chitin/GlcNAc interferences.
Bacterial Contamination Chemical Marker Analytical Chemistry

MurNAc Procurement Scenarios


Peptidoglycan Recycling and Bacterial Auxotrophy

For laboratories studying peptidoglycan (PG) recycling or pathogens like Tannerella forsythia, MurNAc (CAS 10597-89-4) is the only viable substrate. As evidenced by its 60,000-fold higher catalytic efficiency for the Tf_MurK kinase compared to GlcNAc, MurNAc is a non-substitutable essential nutrient and experimental probe [1]. Any attempt to use GlcNAc or other analogs will fail to replicate the biological process, as demonstrated by the enzyme's stringent specificity [1].

Cell Wall Enzyme Characterization

When characterizing enzymes involved in cell wall metabolism, such as murein sugar kinases (MurK), MurNAc provides a specific and quantifiable substrate. Its distinct kinetic parameters, such as the Km of 190 μM for MurK from C. acetobutylicum, allow for precise enzymatic assays that are not confounded by the presence of GlcNAc or other sugars [2]. Using generic amino sugars would yield non-specific or null results, as shown by MurK's inability to phosphorylate non-acetylated forms [2].

UDP-MurNAc Precursor Synthesis

For research groups synthesizing or studying the activated PG precursor UDP-MurNAc, MurNAc of defined anomeric purity is essential. The α-anomer of UDP-MurNAc, which is the natural form, has a 15-fold higher affinity for the MurC ligase (Km 0.13 mM) compared to the β-anomer (Km 2 mM) [3]. Procuring MurNAc that can yield the correct α-anomer is critical for downstream enzymatic and structural studies of the PG biosynthesis pathway [3].

Bacterial Biomarker Detection Methods

For analytical chemists developing methods to detect bacterial contamination, MurNAc is a superior standard. Its unique presence in bacterial peptidoglycan makes it a definitive biomarker, unlike GlcNAc which is widely distributed in nature . MurNAc is thus the preferred standard for GC-MS or HPLC methods aimed at quantifying bacterial load in complex environmental, food, or clinical matrices .

Application
Selection Property
Validation Focus
Peptidoglycan recycling & auxotrophy studies
Auxotrophic-pathway substrate specificity
Cell wall metabolism endpoint validation in auxotroph models
Cell wall enzyme kinetics assays
Kinase-substrate specificity (MurK-type enzymes)
Kinetic parameter review (Km/kcat) using purified enzyme
UDP-MurNAc precursor synthesis & ligase studies
Anomeric configuration (α-anomer identity)
Ligase affinity comparison (α vs. β) and natural product confirmation
Bacterial contamination biomarker detection
Peptidoglycan-exclusive marker specificity
Method selectivity vs. GlcNAc/chitin interferences; matrix validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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